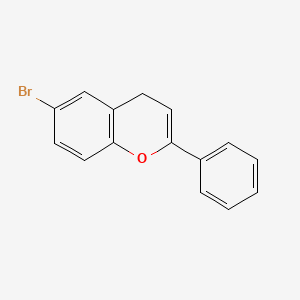

6-Bromo-2-phenyl-4H-chromene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11BrO |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

6-bromo-2-phenyl-4H-chromene |

InChI |

InChI=1S/C15H11BrO/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-5,7-10H,6H2 |

InChI Key |

VUMITVRUZSUZEP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(OC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of the 4h Chromene Core

Regioselective Functionalization at Various Positions of the 4H-Chromene Ring

The functionalization of the 4H-chromene core can be directed to specific positions, allowing for controlled structural modifications. Key reactive sites include the C4 position, the C-Br bond, and various C-H bonds on the aromatic rings.

The C4 position of the 4H-chromene ring is particularly susceptible to nucleophilic attack, often via the formation of benzopyrylium intermediates. researchgate.netresearchgate.net This reactivity allows for the introduction of a wide range of substituents at this position. For instance, multicomponent reactions involving salicylaldehydes, a CH-acidic nitrile, and a phosphorus nucleophile can lead to the formation of C4-functionalized chromenes in a single step. nih.gov

Another key site for regioselective functionalization is the C6-bromo substituent. The carbon-bromine bond is a versatile handle for introducing new functional groups through transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Sonogashira, and Negishi couplings allow for the formation of new carbon-carbon bonds at this specific position, connecting aryl, alkynyl, or alkyl groups to the chromene backbone. beilstein-journals.orgmdpi.com

Finally, direct C-H functionalization presents a modern approach to modify the aromatic portions of the molecule, although specific examples on the 6-bromo-2-phenyl-4H-chromene are not prevalent. General methodologies for C-H activation could potentially target the ortho-positions of the phenyl ring or the C5, C7, and C8 positions of the chromene's benzene (B151609) ring.

| Position | Type of Reaction | Potential Reagents/Catalysts | Resulting Functionalization |

|---|---|---|---|

| C4 | Nucleophilic Addition / Multicomponent Reaction | Organocatalysts, Lewis acids, Phosphorus nucleophiles | Introduction of alkyl, phosphonate (B1237965), or other carbon-based groups |

| C6 | Palladium-Catalyzed Cross-Coupling | Pd(PPh3)4, ArB(OH)2, Terminal Alkynes/CuI | Formation of C-C bonds (biaryls, alkynes) |

| Aromatic C-H | Direct C-H Activation | Palladium, Rhodium, or Iridium catalysts | Arylation, Alkylation, Halogenation |

Transformations of Substituent Groups

The bromo substituent at the C6 position is the primary functional group on the this compound core that is amenable to a wide array of transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful for modifying this position. nih.gov These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

Examples of Bromo Group Transformations:

Suzuki Coupling: Reaction with an arylboronic acid (ArB(OH)₂) in the presence of a palladium catalyst and a base to form a 6-aryl-2-phenyl-4H-chromene.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to yield a 6-alkynyl-2-phenyl-4H-chromene. beilstein-journals.org

Stille Coupling: Coupling with an organotin reagent (R-SnR'₃) to introduce various alkyl, vinyl, or aryl groups. mdpi.com

Heck Coupling: Reaction with an alkene to form a 6-vinyl-substituted chromene.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.

These transformations are highly valuable for elaborating the core structure, allowing for the introduction of diverse functionalities that can modulate the compound's properties.

Formation of New Bonds (e.g., C-C, C-P, C-O)

The functionalization of the this compound scaffold inherently involves the formation of new chemical bonds.

Carbon-Carbon (C-C) Bond Formation: As detailed in the previous section, palladium-catalyzed cross-coupling reactions at the C6-bromo position are a primary method for forming new C-C bonds. beilstein-journals.orgnih.gov Additionally, reactions that functionalize the C4 position often result in new C-C bonds. For example, the reaction of p-quinone methides with 1,3-dicarbonyl compounds, catalyzed by Lewis acids like Er(OTf)₃, leads to the formation of 4-aryl-4H-chromenes, constructing a C-C bond at the C4 position. nih.gov

Carbon-Phosphorus (C-P) Bond Formation: The introduction of a phosphonate group onto the 4H-chromene skeleton is a notable transformation that creates a C-P bond. This is typically achieved through one-pot, three-component reactions of a salicylaldehyde (B1680747) derivative, a nitrile such as malononitrile (B47326), and a dialkyl or trialkyl phosphite. nih.govrsc.org Catalysts like nano-rod ZnO or amines such as pentamethyldiethylenetriamine (PMDTA) can facilitate this reaction, leading to the synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. nih.govnih.gov This reaction proceeds via the formation of a C-P bond at the C4 position of the chromene ring. tandfonline.comresearchgate.net

Carbon-Oxygen (C-O) Bond Formation: The defining C-O bond of the dihydropyran ring is formed during the synthesis of the chromene scaffold itself. Many synthetic routes involve an intramolecular cyclization of a phenolic intermediate, which constitutes a key C-O bond formation step. nih.gov For instance, multicomponent syntheses of 2-amino-4H-chromenes involve a cascade of reactions that culminates in an intramolecular O-cyclization to form the pyran ring. nih.govresearchgate.net

| Bond Type | Reaction | Position | Key Reagents/Catalysts |

|---|---|---|---|

| C-C | Suzuki Coupling | C6 | ArB(OH)2, Pd(PPh3)4, Base |

| C-C | Sonogashira Coupling | C6 | Terminal alkyne, PdCl2(PPh3)2, CuI |

| C-P | Multicomponent Phosphonylation | C4 | Salicylaldehyde, Malononitrile, Dialkyl phosphite, PMDTA |

| C-O | Intramolecular Cyclization | Ring Formation | Base or Acid Catalyst |

Incorporation of Heterocyclic Moieties onto the Chromene Skeleton

Fusing or attaching other heterocyclic rings to the 4H-chromene core can significantly enhance molecular complexity and biological activity. semanticscholar.orgresearcher.life This can be achieved either by constructing the chromene ring onto a pre-existing heterocycle or by building a new heterocyclic ring onto the chromene scaffold.

One common strategy involves multicomponent reactions where one of the reactants already contains a heterocyclic moiety. For example, using an aldehyde bearing an indole (B1671886) or pyridine (B92270) ring in a three-component reaction with malononitrile and a phenol (B47542) can yield 4H-chromenes substituted with these heterocycles at the C4 position. nih.gov

Alternatively, the existing functional groups on this compound can be used to build a new ring. For instance, functionalization at the C3 and C4 positions can lead to the formation of fused systems. The reaction of (E)-2-dimethylamino-methylene chromanone with various nitrogen binucleophiles has been used to prepare azole and azolopyrimidine systems fused to a chromene scaffold. pleiades.online Similarly, the C6-bromo group can be converted via cross-coupling to a substituent that can then participate in a subsequent cyclization reaction to form a new fused heterocyclic ring.

Reviews on the topic highlight the synthesis of a wide variety of 4H-chromene-embedded heterocycles, including indoles, pyrazoles, quinolines, pyridines, pyrimidines, and thiazoles, underscoring the versatility of the chromene core in medicinal chemistry. semanticscholar.orgresearcher.life

Biological and Medicinal Chemistry Research of 4h Chromene Derivatives Excluding Clinical Data

General Biological Profile of the 4H-Chromene Scaffold

The 4H-chromene nucleus is a fundamental structural motif that underpins the biological effects of numerous compounds. Its inherent physicochemical properties and structural features contribute to its versatile pharmacological profile.

Versatile Biological Activities

Research has consistently demonstrated that the 4H-chromene scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and antiviral properties. nih.govresearchgate.netorientjchem.org The ability of the 4H-chromene core to interact with various biological targets is a key factor driving its therapeutic potential. For instance, certain 4H-chromene derivatives have shown potent cytotoxic effects against various human cancer cell lines. benthamdirect.com Others have been investigated for their potential in managing inflammatory conditions by targeting enzymes like cyclooxygenase (COX). mdpi.com

Role as a Pharmacophore in Natural Products (e.g., Flavonoids, Alkaloids)

The 4H-chromene scaffold is a cornerstone in the architecture of many naturally occurring bioactive compounds. nih.gov It forms the basic backbone of various polyphenolic compounds, including flavonoids and some alkaloids. nih.govresearchgate.net Flavonoids, a prominent class of plant secondary metabolites, possess a chromene ring as part of their core structure and are renowned for their antioxidant and anti-inflammatory properties. Similarly, certain chromone (B188151) alkaloids, which feature the 4H-chromene nucleus, have been isolated from various plant species and exhibit a range of pharmacological effects. researchgate.net The prevalence of this scaffold in nature underscores its evolutionary significance and its inherent ability to interact with biological systems.

Implications of Scaffold Lipophilicity for Druggability

The lipophilicity of the 4H-chromene scaffold is a critical determinant of its "druggability," influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The benzopyran moiety, which is a key component of the chromene structure, imparts a lipophilic character that can facilitate the passage of its derivatives across cellular membranes. mdpi.com This is a crucial attribute for reaching intracellular targets.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 4H-chromene derivatives influences their biological activity. By systematically modifying the scaffold and observing the resulting changes in efficacy, researchers can identify key structural features responsible for their pharmacological effects.

Influence of Substitution Patterns on Biological Activity

The biological activity of 4H-chromene derivatives is highly dependent on the nature and position of substituents on the chromene ring system. mdpi.com SAR studies have revealed that even minor alterations to the substitution pattern can lead to significant changes in potency and selectivity.

For example, in the development of antitumor agents, the substitution at the C4-position of the 4H-chromene ring has been identified as being critical for activity. The introduction of various aryl groups at this position has been shown to modulate the cytotoxic effects of these compounds. Furthermore, the presence of substituents on the fused benzene (B151609) ring can also profoundly influence the biological profile. The type of substituent, whether it is electron-donating or electron-withdrawing, and its position (e.g., ortho, meta, or para) can all play a crucial role in determining the compound's interaction with its biological target. mdpi.com

Table 1: Influence of Substitution Patterns on the Biological Activity of 4H-Chromene Derivatives

| Position of Substitution | Type of Substituent | Observed Biological Activity |

|---|---|---|

| C4-position | Aryl groups | Antitumor activity |

Importance of Specific Functional Groups (e.g., Electron-donating groups)

Specific functional groups attached to the 4H-chromene scaffold can act as key pharmacophoric elements, directly participating in interactions with biological targets. The electronic properties of these functional groups, such as their ability to donate or withdraw electrons, are often pivotal to the observed biological activity.

For instance, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, on the 4H-chromene framework has been shown to enhance the potency of certain derivatives. nih.gov These groups can increase the electron density of the molecule, potentially facilitating favorable interactions with electron-deficient regions of a target protein. Conversely, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can also be beneficial in other cases, highlighting the nuanced and target-dependent nature of these structure-activity relationships. The strategic placement of these functional groups is a key consideration in the design of novel 4H-chromene-based therapeutic agents.

Table 2: Impact of Specific Functional Groups on the Biological Activity of 4H-Chromene Derivatives

| Functional Group | Electronic Effect | Example of Influence on Biological Activity |

|---|---|---|

| Methoxy (-OCH3) | Electron-donating | Can enhance potency in certain derivatives nih.gov |

| Hydroxyl (-OH) | Electron-donating | Can contribute to enhanced biological activity nih.gov |

| Halogens (e.g., -F, -Cl) | Electron-withdrawing | Can be beneficial for activity depending on the target |

Evaluation of Stereochemical Impact on Biological Efficacy

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical factor that dictates its biological activity. longdom.org For the 4H-chromene scaffold, the carbon atom at the 4-position (C4) is a stereogenic center, meaning that these molecules can exist as different stereoisomers, specifically enantiomers. The specific spatial orientation of the substituent at this chiral center can significantly influence how the molecule interacts with its biological targets, such as enzymes and receptors. longdom.org

Research into related chromene structures has highlighted the importance of this chirality. For instance, in studies involving 4-arylisochromenes, which share a similar structural framework, the separated enantiomers displayed different biological potencies. The R-configured enantiomer was found to be more potent than the S-configured enantiomer in both antiproliferative and tubulin-inhibiting assays. nih.gov This underscores that the specific stereochemical configuration is crucial for optimal interaction with the biological target. Consequently, significant research effort has been directed toward enantioselective synthesis methods that can produce specific stereoisomers of 4H-chromene derivatives, allowing for a more precise evaluation of their therapeutic potential. rsc.org While direct studies on the stereoisomers of 6-Bromo-2-phenyl-4H-chromene itself are not extensively detailed, the principle derived from analogous compounds strongly suggests that its biological efficacy is likely dependent on its specific stereochemistry at the C4 position.

Modifiability at the 6-Position and its Bioactivity Implications (e.g., for HA 14-1 analogues)

The 4H-chromene scaffold allows for extensive chemical modification, and the 6-position has been a significant focus of structure-activity relationship (SAR) studies, particularly for analogues of the Bcl-2 inhibitor HA 14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate). Research has demonstrated that the bromo group at the 6-position is not essential for the compound's bioactivity. acs.org This position can accommodate a variety of other functional groups, including different alkyl and aryl substitutions, which can modulate the compound's potency and selectivity. acs.orgnih.gov

For example, replacing the 6-bromo substituent with a phenyl group led to the development of sHA 14-1, a more stable analogue that also induces apoptosis and can mitigate drug resistance in cancer cells. umn.eduacs.orgresearchgate.netnih.gov Further modifications, such as the introduction of a 3',5'-dimethoxyphenyl group at the 6-position, resulted in the compound CXL017, which exhibits low micromolar cytotoxicity against a broad range of cancer cells. umn.eduacs.orgnih.gov Notably, these modifications can enhance the selective cytotoxicity of the compounds against multi-drug resistant (MDR) cancer cells compared to their non-resistant parental cell lines. acs.orgresearchgate.netnih.gov The flexibility at the 6-position is therefore critical, as it dictates not only the cytotoxic potency but also the compound's selectivity towards drug-resistant cancer phenotypes. nih.gov

| Compound | Substitution at 6-Position | Key Bioactivity Implication | Reference |

|---|---|---|---|

| HA 14-1 | -Br (Bromo) | Original Bcl-2 inhibitor; scaffold for analogue development. | acs.org |

| sHA 14-1 | -Ph (Phenyl) | More stable analogue; mitigates drug resistance and induces apoptosis. | acs.orgresearchgate.net |

| CXL017 | -Ph-(3',5'-di-OCH₃) | Low micromolar cytotoxicity; selective against multi-drug resistant (MDR) cells. | umn.edunih.gov |

| Analogue 8k | 4'-pyridinyl | Showed 2- and 8-fold greater potency than 3'- and 2'-pyridinyl analogues, respectively. | nih.gov |

Mechanistic Investigations of Biological Activity (In Vitro)

Anticancer Activity Mechanisms

The anticancer effects of 4H-chromene derivatives are mediated through the modulation of several key enzymes essential for tumor cell growth and survival.

Tubulin: A primary mechanism of action for many 4H-chromene derivatives is the inhibition of tubulin polymerization. frontiersin.org These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of microtubules. nih.govrsc.orgnih.govglobalresearchonline.net This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. researchgate.netnih.govresearchgate.net Compounds such as MX58151 and EPC2407 (crinobulin) are well-characterized 4H-chromenes that exhibit potent tubulin polymerization inhibition. researchgate.netresearchgate.netjapsonline.com

Caspases: Rather than direct inhibition, 4H-chromene derivatives induce the activation of caspases, which are critical effector enzymes in the apoptotic cascade. The binding of these compounds to their primary targets (e.g., Bcl-2 or tubulin) triggers downstream signaling that leads to the activation of initiator caspases like caspase-9, followed by the activation of executioner caspases such as caspase-3 and caspase-7. researchgate.netnih.govbiocrick.com This caspase activation is a hallmark of apoptosis and is responsible for the systematic dismantling of the cell. nih.govacs.org

Telomerase: Certain chromene derivatives have been identified as inhibitors of telomerase, an enzyme that is overexpressed in the vast majority of cancer cells and is responsible for maintaining telomere length, thereby enabling cellular immortality. mdpi.com By inhibiting telomerase, these compounds can trigger telomere shortening, leading to cellular senescence or apoptosis. nih.gov One study identified a chromen-4-one derivative that showed potent telomerase inhibitory activity. nih.gov

Tyrosinase: Several studies have demonstrated that 4H-chromene analogues can act as effective inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Kinetic studies have shown that these compounds often act as competitive inhibitors, likely by chelating the copper ions within the enzyme's active site. researchgate.nettandfonline.comuq.edu.au

For other enzymes such as Topoisomerases, COT Kinase, and 17β-Dehydrogenase-4, while some broader chromone scaffolds have been suggested to inhibit topoisomerases, specific evidence for direct inhibition by this compound derivatives is not well-documented in current research, which has largely focused on the targets mentioned above.

4H-chromene derivatives have also been shown to modulate the activity of specific protein kinases involved in cancer cell signaling pathways.

c-Src Kinase: The c-Src tyrosine kinase is frequently overexpressed or hyperactivated in various cancers, where it plays a role in cell proliferation, invasion, and survival. nih.gov A series of 4-aryl-4H-chromene-3-carbonitrile derivatives have been synthesized and evaluated as inhibitors of c-Src kinase. nih.govresearchgate.net Several compounds, including those with 2-chlorophenyl and 2,3-dichlorophenyl substitutions at the 4-position, demonstrated notable inhibitory effects against c-Src with IC₅₀ values in the low micromolar range. nih.gov For example, the 2-chlorophenyl derivative (compound 4c) showed an IC₅₀ of 11.1 µM against c-Src and was found to be relatively selective when tested against other kinases like EGFR and Lck. nih.gov Other research has also identified 1H-benzo[f]chromene scaffolds as targeting the c-Src kinase. nih.gov

HsCK1e: While specific data on the inhibition of human Casein Kinase 1 epsilon (HsCK1e) by this compound is limited, related scaffolds have shown activity against similar kinases. For instance, certain 4H-4-chromenone derivatives have been identified as inhibitors of Protein Kinase CK2, a serine/threonine kinase that, like c-Src, is involved in cell growth and proliferation and is considered a target for anticancer drugs. isofts.kiev.ua This suggests the potential of the broader chromene scaffold to be adapted for the inhibition of various protein kinases.

| Compound ID | 4-Aryl Substitution | IC₅₀ (µM) for c-Src Kinase | Reference |

|---|---|---|---|

| 4c | 2-chlorophenyl | 11.1 | nih.gov |

| 4h | 3-nitrophenyl | 16.2 | nih.gov |

| 4i | 4-trifluoromethyphenyl | 18.3 | nih.gov |

| 4k | 2,3-dichlorophenyl | 14.6 | nih.gov |

A primary anticancer mechanism for this compound analogues, particularly HA 14-1, is the induction of programmed cell death, or apoptosis. This is achieved predominantly through the inhibition of anti-apoptotic proteins belonging to the Bcl-2 family. acs.org

Bcl-2 Protein Inhibition: The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, functioning to prevent cell death by sequestering pro-apoptotic proteins like Bax and Bak. scispace.com In many cancers, Bcl-2 is overexpressed, contributing to tumor survival and resistance to chemotherapy. HA 14-1 was one of the first small-molecule inhibitors discovered that binds to a surface pocket on the Bcl-2 protein. biocrick.comnih.govnih.gov This binding mimics the action of natural pro-apoptotic BH3-only proteins, thereby competitively disrupting the inhibitory interaction between Bcl-2 and Bax/Bak. scispace.com The liberation of pro-apoptotic proteins allows them to trigger the mitochondrial (intrinsic) pathway of apoptosis. biocrick.com Structure-activity relationship studies have confirmed that analogues of HA 14-1 function as antagonists for anti-apoptotic Bcl-2 proteins. acs.org

Activation of Intrinsic Pathway: The inhibition of Bcl-2 by 4H-chromene derivatives leads to the activation of the intrinsic apoptotic pathway. This is characterized by a decrease in the mitochondrial membrane potential and the activation of caspase-9, an initiator caspase. biocrick.com Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3, leading to systematic cell death. nih.govbiocrick.com This mechanism is further confirmed by observations of DNA fragmentation and Poly (ADP-ribose) polymerase (PARP) cleavage in cancer cells treated with these compounds. researchgate.netnih.govjapsonline.com

Cell Cycle Arrest (e.g., S, G1, G2/M phases)

Currently, there is no specific scientific literature available that details the effects of This compound on cell cycle arrest in the S, G1, or G2/M phases. While the broader class of 4H-chromene derivatives has been a subject of interest in cancer research for their potential to induce cell cycle arrest, dedicated studies on the 6-bromo-2-phenyl substituted variant are not present in the reviewed scientific literature.

Disruption of Microtubule Dynamics and Tumor Vasculature

There is no available research specifically investigating the impact of This compound on the disruption of microtubule dynamics or tumor vasculature. Studies have been conducted on other substituted 4-aryl-4H-chromenes, which have shown potential as microtubule-targeting agents; however, these findings cannot be directly attributed to This compound without specific experimental evidence.

Aromatase Inhibition

A review of the current scientific literature reveals no studies specifically focused on the potential of This compound as an aromatase inhibitor. While the chromene scaffold is explored for various therapeutic targets, its specific activity related to aromatase inhibition has not been reported for this particular compound.

Antimicrobial Activity Mechanisms

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)

There is a lack of specific data on the antibacterial efficacy of This compound against Gram-positive and Gram-negative bacterial strains. Although various derivatives of chromenes have been synthesized and evaluated for their antibacterial properties, research dedicated to this exact compound has not been identified. For instance, studies on other halogenated 3-nitro-2H-chromenes have shown some anti-staphylococcal activity, but this cannot be extrapolated to This compound . mdpi.com

Antifungal Properties (e.g., against pathogenic fungi, CYP51 inhibition)

Specific studies on the antifungal properties of This compound , including its potential mechanism via CYP51 inhibition, are not available in the current body of scientific literature. Research has been published on derivatives such as 6-bromo-2-phenyl-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol, which demonstrated some antifungal activity, with molecular docking studies suggesting CYP51 inhibition as a possible mechanism. nih.gov However, these findings are not directly applicable to This compound .

Antituberculosis Activity

A thorough search of scientific databases indicates that there are no published studies investigating the antituberculosis activity of This compound . While the broader chromene chemical family has been explored for various pharmacological activities, specific research into the efficacy of this compound against Mycobacterium tuberculosis is absent.

DNA Gyrase B Enzyme Inhibition

No research data was found specifically investigating the DNA gyrase B enzyme inhibition activity of this compound.

Anticholinesterase Activity

There is no available scientific literature detailing the anticholinesterase activity of this compound.

Antidiabetic Activity (e.g., α-glucosidase inhibition)

Specific studies on the antidiabetic activity, particularly α-glucosidase inhibition, of this compound have not been reported in the available literature.

Monoamine Oxidase (MAO) Inhibition

No research dedicated to the monoamine oxidase (MAO) inhibition potential of this compound could be located.

Antiprotozoal Activity (e.g., Anti-trypanosomal against Trypanosoma cruzi, Anti-leishmanial)

There are no published studies on the antiprotozoal activity of this compound against Trypanosoma cruzi or Leishmania species.

Antiviral Activity (e.g., against SARS-CoV-2)

The antiviral activity of this compound, specifically against SARS-CoV-2, has not been a subject of any available scientific investigation.

Activity in Neurodegenerative Disease Models (e.g., Alzheimer's, Schizophrenia)

No research has been published on the effects of this compound in experimental models of neurodegenerative diseases such as Alzheimer's or Schizophrenia.

Development of Novel Therapeutic Agents based on the Chromene Scaffold

The 4H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govnih.gov Researchers have extensively explored derivatives of this scaffold in the pursuit of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory medicine. While specific research focusing solely on this compound is limited in publicly available literature, a broader examination of related 4H-chromene derivatives provides significant insights into its potential as a basis for drug development. The introduction of a bromine atom at the C6 position and a phenyl group at the C2 position can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

The 4H-chromene nucleus is a recurring motif in a variety of compounds exhibiting potent anticancer activities. frontiersin.org Structure-activity relationship (SAR) studies on various 4H-chromene derivatives have revealed that the nature and position of substituents on both the chromene ring and the C2-phenyl group are critical for their cytotoxic effects. nih.gov

For instance, a series of 4-Aryl-4H-chromene derivatives have been investigated for their antiproliferative activity against various cancer cell lines. globalresearchonline.net While not containing a 6-bromo substituent, these studies highlight the importance of the aryl group at the C4 position for inducing apoptosis through mechanisms such as tubulin inhibition. nih.gov The presence of a phenyl group at the C2 position, as in the case of this compound, is a common feature in many biologically active chromenes.

Research on other bromo-substituted chromene derivatives has provided valuable data. For example, a study on chromone derivatives identified a compound with a 4-bromobenzyloxy substituent at position 5 as a potent and selective inhibitor of the breast cancer resistance protein ABCG2, a key transporter involved in multidrug resistance. nih.gov This suggests that the presence and position of a bromo-substituent can be crucial for overcoming drug resistance in cancer cells. Another study on substituted chroman-4-ones, which are structurally related to 4H-chromenes, found that electron-withdrawing groups, such as bromine, at the 6- and 8-positions were favorable for inhibitory activity against SIRT2, a potential cancer target. acs.org

The following table summarizes the cytotoxic activity of some representative 4H-chromene derivatives against different cancer cell lines, illustrating the potential of this scaffold.

| Compound | Substituents | Cancer Cell Line | Activity (IC50) | Reference |

| CXL017 | 2-amino, 6-(3',5'-dimethoxyphenyl), 4-(2-ethoxy-2-oxoethyl) | HL60/MX2 (multi-drug resistant leukemia) | Low micromolar | nih.gov |

| Compound 14 | Not specified | MCF-7 (breast), Hs578T (breast) | Remarkable anticancer activity | frontiersin.org |

| Compounds 59 & 60 | Heterocyclic incorporated 4H-benzo[h] chromenes | Various | 0.7 to 3.0 µg/mL | frontiersin.org |

| Compounds 12 & 13 | 4H-ch-based azo chromophores | HCT-116 (colon), MCF-7 (breast), HepG-2 (liver) | 0.3 to 2 µg/mL | frontiersin.org |

These findings underscore the therapeutic potential of the 4H-chromene scaffold. The specific substitution pattern of this compound suggests it could be a promising candidate for further investigation as an anticancer agent, with the bromine atom potentially enhancing its activity and selectivity.

The 4H-chromene scaffold has also been a focal point in the development of novel anti-inflammatory agents. researchgate.net Chronic inflammation is a key factor in the progression of numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

A study focused on novel 2-phenyl-4H-chromen-4-one derivatives demonstrated their potential to act as anti-inflammatory agents. nih.govnih.govresearchgate.net Several synthesized compounds exhibited potent inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 cells. nih.govresearchgate.net One of the most promising compounds was found to downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.govresearchgate.net

The general structure of the investigated 2-phenyl-4H-chromen-4-one derivatives in that study is similar to this compound, with variations in the substitution pattern. This suggests that this compound could also possess anti-inflammatory properties. The electron-withdrawing nature of the bromine atom at the C6 position might influence the electronic distribution of the chromene ring system, potentially modulating its interaction with key inflammatory targets.

Another area of interest is the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Research on 2-phenyl-4H-chromen-4-one derivatives has led to the identification of potent and selective COX-2 inhibitors. nih.govmdpi.com The structure-activity relationship studies in this context revealed that substituents on both the chromene core and the C2-phenyl ring play a crucial role in determining the inhibitory potency and selectivity. nih.govmdpi.com

The table below presents the inhibitory activity of selected 2-phenyl-4H-chromen-4-one derivatives against COX enzymes.

| Compound | Substituent at C3 | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| 5d | 3-(benzyloxy) | 0.07 | 287.1 | nih.gov |

| Celecoxib (Reference) | - | 0.06 | 405 | nih.gov |

The development of selective COX-2 inhibitors is a significant goal in anti-inflammatory drug discovery, as they are expected to have a better gastrointestinal safety profile compared to non-selective NSAIDs. The potential of the 2-phenyl-4H-chromene scaffold in this area further supports the rationale for investigating this compound and its derivatives as novel anti-inflammatory agents.

Computational and Theoretical Investigations of 4h Chromene Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding affinity and mode.

Molecular docking studies have been instrumental in exploring the therapeutic potential of 4H-chromene derivatives by simulating their interactions with a variety of biological targets. These studies help identify promising candidates for drug development by estimating their binding affinity. For instance, derivatives have been docked against enzymes implicated in cancer, inflammation, and neurodegenerative diseases.

Research has shown that 4H-chromene derivatives can be effectively accommodated within the binding sites of several key proteins. Docking simulations have been performed for targets including:

Epidermal Growth Factor Receptor (EGFR): Certain chromene-sulfonamide hybrids have been investigated as EGFR inhibitors, with docking studies used to understand the binding mechanics within the active site. nih.gov

c-Jun N-terminal kinase (JNK): In silico studies of 4H-chromene derivatives demonstrated a strong binding affinity with the Drosophila JNK protein, suggesting a potential for anti-metastatic cancer activity. nih.gov

Tubulin: Novel 4-Aryl-4H-chromene derivatives have been designed as microtubule-targeting agents, with their anti-glioblastoma efficacy supported by computational simulations. nih.gov

Tyrosinase: Benzochromene derivatives have been identified as potent tyrosinase inhibitors, and molecular docking has confirmed their stable accommodation within the enzyme's binding site. nih.gov

Tumor Necrosis Factor-α (TNF-α): The anti-inflammatory effects of 2-phenyl-4H-chromen-4-one derivatives have been linked to their ability to downregulate pro-inflammatory cytokines like TNF-α, with computational studies supporting their potential interaction with relevant signaling pathways. nih.gov

B-cell lymphoma 2 (Bcl-2) protein: Docking studies of certain 4H-chromene derivatives against the anti-apoptotic Bcl-2 protein have revealed favorable binding interactions, indicating potential as anti-cancer agents. researchgate.net

The binding affinities, often expressed as docking scores in kcal/mol, provide a quantitative measure of the interaction's strength. Lower scores typically indicate a more favorable binding interaction.

| 4H-Chromene Derivative Type | Biological Target | Observed Docking Score / Finding | Potential Therapeutic Application |

|---|---|---|---|

| General Chromene Derivatives | HIV-1 Integrase | -6.9 to -7.5 kcal/mol | Antiviral (AIDS) |

| Ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate | Mushroom Tyrosinase | Confirmed stable accommodation in binding site | Inhibition of melanin (B1238610) production nih.gov |

| General 4H-chromene derivatives | JNK protein (Drosophila) | Demonstrated strong binding affinity | Anti-metastatic cancer nih.gov |

| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine | Bcl-2 protein | Observed Van der Waals and polar interactions | Anticancer researchgate.net |

| Chromene-sulfonamide hybrids | EGFR | Demonstrated high binding efficacy | Anticancer nih.gov |

Beyond predicting binding affinity, molecular docking elucidates the specific types of interactions that stabilize the ligand-protein complex. mdpi.com These interactions are crucial for the molecule's biological activity. For 4H-chromene derivatives, several key interaction modes have been identified. nih.gov

Hydrogen Bonding: This is a common and critical interaction where hydrogen atoms are shared between the ligand and amino acid residues of the protein. For example, the nitrogen of an amino group on a chromene derivative can form hydrogen bonds with receptor residues. nih.gov

Hydrophobic Interactions: These occur between the nonpolar regions of the ligand and the protein. The phenyl and chromene rings of the core structure are frequently involved in π–π stacking or π–alkyl interactions with aromatic or aliphatic residues in the protein's binding pocket. nih.gov

Halogen Bonding: In derivatives containing halogens, such as the bromo- substituent in 6-Bromo-2-phenyl-4H-chromene, halogen bonds can form between the halogen atom and a nucleophilic site on the protein, further anchoring the ligand. nih.gov

For example, docking studies of furo[3,2-h]chromen-5-one derivatives revealed hydrogen and halogen bonding interactions between the fluorine atoms of a trifluoromethyl group and several enzyme residues, which were proposed to be responsible for their observed biological activity. nih.govmdpi.com Similarly, the interaction of other derivatives with the Bcl-2 protein involved multiple Van der Waals forces and polar interactions with key residues like G145, V148, and Y202. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. These methods are used to analyze molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize the geometry of molecules, determining their most stable three-dimensional conformation. For 4H-chromene derivatives, DFT calculations, often using the B3LYP functional, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical structures can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. rsc.org

Beyond structural optimization, DFT is used to calculate various electronic properties, including dipole moment, polarizability, and hyperpolarizability, which are important for understanding a molecule's behavior in electric fields and its potential in non-linear optics. rsc.orgekb.eg

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates that the molecule is more reactive and more easily polarized. nih.govnih.gov

This analysis helps predict how 4H-chromene derivatives might participate in chemical reactions and interact with biological systems. DFT calculations are the primary method for determining the energies of these orbitals and the resulting energy gap. rsc.orgnih.gov

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.govnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. ekb.eg It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with electronegative atoms (like oxygen or nitrogen) and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are often found around hydrogen atoms attached to electronegative atoms and represent sites for potential nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For 4H-chromene derivatives, MEP maps are used to predict reactive sites for intermolecular interactions, particularly non-covalent interactions like hydrogen bonding, which are fundamental to ligand-protein binding. ekb.egsemanticscholar.org By identifying the nucleophilic and electrophilic sites, MEP analysis provides crucial insights into how these molecules will be recognized by and interact with biological receptors. semanticscholar.org

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Intermolecular interaction analysis is a powerful tool for understanding the packing of molecules in a crystal lattice and the nature of the forces that govern their assembly. Hirshfeld surface analysis, in particular, provides a unique method for visualizing and quantifying these interactions. This analysis maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific atom-atom contacts.

For brominated heterocyclic compounds similar to this compound, Hirshfeld surface analysis has been employed to elucidate the significant interactions that contribute to the stability of their crystal structures. nih.govnih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts.

Studies on related bromo-substituted organic molecules reveal that the most significant contributions to crystal packing typically arise from hydrogen-hydrogen (H···H), bromine-hydrogen (Br···H/H···Br), and carbon-hydrogen (C···H/H···C) interactions. nih.govnih.govresearchgate.net For instance, in the analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the H···H contacts accounted for 36.9% of the total interactions, while Br···H/H···Br and C···H/H···C interactions contributed 28.2% and 24.3%, respectively. nih.gov Similarly, for 6-bromo-3-(5-bromo-hex-yl)-2-[4-(di-methyl-amino)-phen-yl]-3H-imidazo[4,5-b]pyridine, the dominant interactions were H···H (42.2%), H···C/C⋯H (23.1%), and H⋯Br/Br⋯H (22.3%). nih.gov

These analyses highlight the importance of both non-specific van der Waals forces (H···H contacts) and more specific interactions like halogen bonding (Br···H) in directing the molecular assembly in the solid state. Weaker interactions, such as π-π stacking between aromatic rings, can also play a role in stabilizing the crystal structure. researchgate.netnih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Brominated Heterocyclic Compounds

| Interaction Type | Compound 1¹ | Compound 2² | Compound 3³ |

|---|---|---|---|

| H···H | 36.9% | 42.2% | 33.8% |

| Br···H / H···Br | 28.2% | 22.3% | 13.8% |

| C···H / H···C | 24.3% | 23.1% | 14.6% |

| O···H / H···O | - | - | 15.1% |

| C···C | - | - | 11.9% |

¹ 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov ² 6-bromo-3-(5-bromo-hex-yl)-2-[4-(di-methyl-amino)-phen-yl]-3H-imidazo[4,5-b]pyridine nih.gov ³ 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one researchgate.net

Note: This interactive table summarizes data from related compounds to illustrate typical findings in Hirshfeld surface analyses.

Experimental-Theoretical Correlation Studies to Validate Computational Models

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation is essential to ensure that the computational methods accurately describe the molecular system and can be used for reliable predictions. For 4H-chromene derivatives and related structures, a common approach involves comparing computationally optimized molecular geometries with structures determined experimentally through single-crystal X-ray diffraction.

Density Functional Theory (DFT) is a widely used method for these theoretical calculations. For example, a study on a brominated imidazopyridine derivative involved optimizing the molecular structure using DFT at the B3LYP/6-311G(d,p) level of theory. nih.gov The calculated bond lengths, bond angles, and dihedral angles were then compared with the precise measurements obtained from X-ray crystallography. A high degree of agreement between the theoretical and experimental values serves to validate the chosen computational model.

Another example of such correlation involves computational studies confirming the stability of reaction products. In the synthesis of chromone (B188151) derivatives, a diastereomeric mixture was obtained, with the cis-isomer being the major product. Computational studies were performed to confirm the higher stability of this experimentally observed major product, providing a theoretical basis for the experimental outcome. acs.org These validation studies are fundamental for building confidence in the predictive power of computational models, which can then be applied to investigate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one |

| 6-bromo-3-(5-bromo-hex-yl)-2-[4-(di-methyl-amino)-phen-yl]-3H-imidazo[4,5-b]pyridine |

| 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one |

Analytical and Spectroscopic Characterization Techniques for Chromene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a comprehensive picture of the molecular structure can be assembled.

In the ¹H NMR spectrum of a related compound, 4-bromo-2-phenyl-2H-chromene, the vinylic proton (H-3) is observed as a singlet at approximately δ 6.37 ppm. The presence of the phenyl group at the 2-position influences the chemical shift of this proton. The aromatic protons of the chromene and phenyl rings typically appear in the region of δ 6.7-7.5 ppm. The methylene (B1212753) protons at the 4-position (H-4) in a 4H-chromene would be expected to appear as a singlet in the range of δ 4.12–4.38 ppm.

For 6-Bromo-2-phenyl-4H-chromene, the protons on the brominated benzene (B151609) ring of the chromene moiety would exhibit specific splitting patterns. For instance, the proton at C5, being adjacent to the bromine atom, would likely appear as a doublet, while the protons at C7 and C8 would also show characteristic splitting based on their coupling with neighboring protons. The exact chemical shifts and coupling constants would provide definitive information about the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~ 5.0 - 5.5 | d | ~ 4.0 - 5.0 |

| H-4 | ~ 3.5 - 4.0 | m | - |

| H-5 | ~ 7.4 - 7.6 | d | ~ 2.0 - 3.0 |

| H-7 | ~ 7.2 - 7.4 | dd | ~ 8.5 - 9.0, ~ 2.0 - 3.0 |

| H-8 | ~ 6.8 - 7.0 | d | ~ 8.5 - 9.0 |

Note: This is a predicted data table based on analogous structures and requires experimental verification.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In chromene derivatives, the carbon atoms of the pyran ring and the fused benzene ring resonate at characteristic chemical shifts. For a 4H-chromene derivative, the methylene carbon at C4 typically appears in the range of δ 24.50–25.25 ppm. The olefinic carbons, C2 and C3, would be expected in the vinyl region of the spectrum. The carbons of the phenyl group and the brominated benzene ring would appear in the aromatic region (δ 110-160 ppm). The carbon atom bearing the bromine (C6) would be expected to have a chemical shift in the range of δ 115-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 145 - 150 |

| C-3 | ~ 120 - 125 |

| C-4 | ~ 25 - 30 |

| C-4a | ~ 120 - 125 |

| C-5 | ~ 130 - 135 |

| C-6 | ~ 115 - 120 |

| C-7 | ~ 130 - 135 |

| C-8 | ~ 115 - 120 |

| C-8a | ~ 150 - 155 |

Note: This is a predicted data table based on analogous structures and requires experimental verification.

Two-dimensional NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the aromatic rings, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the H-4 protons to C-4a, C-5, and C-3 would confirm the connectivity around the pyran ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the double bond in the pyran ring would appear in the 1650-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the chromene ring would give rise to a strong absorption band around 1250-1050 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkene C-H Stretch | 3050 - 3010 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Alkene C=C Stretch | 1650 - 1600 |

| C-O-C Stretch (Ether) | 1250 - 1050 |

Note: This is a predicted data table based on characteristic group frequencies and requires experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of the phenyl group or the bromine atom, as well as retro-Diels-Alder fragmentation of the chromene ring, providing further structural confirmation.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Diffraction (XRD) Analysis

For chromene derivatives, obtaining a single crystal suitable for XRD analysis is a critical step. The process involves diffracting X-rays off the ordered lattice of the crystal. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map of the molecule, from which the exact spatial arrangement of each atom can be determined.

The crystallographic data obtained from such an analysis includes key parameters that define the crystal's structure. While specific crystallographic data for this compound is not available, the table below illustrates typical parameters obtained for a related bromo-chromene derivative, (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. researchgate.net This data serves as an example of the detailed structural information that can be obtained through single-crystal XRD analysis.

| Parameter | Example Value for a Bromo-Chromene Derivative researchgate.net |

|---|---|

| Chemical formula | C15H16BrNO2S2 |

| Formula weight | 402.32 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 7.8958 (2) |

| b (Å) | 8.0536 (2) |

| c (Å) | 25.2735 (8) |

| β (°) | 96.149 (1) |

| Volume (ų) | 1598.60 (8) |

| Z | 4 |

This level of structural detail is invaluable, confirming the connectivity of the atoms and the stereochemistry of the molecule, thereby providing a solid foundation for structure-activity relationship (SAR) studies. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. For halogenated compounds like this compound, the analysis is extended to include the specific halogen. This method is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained.

The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (carbon dioxide, water, etc.) are collected and measured, allowing for the calculation of the percentage composition of each element.

For this compound, with a molecular formula of C₁₅H₁₁BrO, the theoretical elemental composition can be calculated from its atomic constituents and molecular weight. The experimentally determined values for a pure sample are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%. This comparison serves as a critical checkpoint in the characterization process. researchgate.net

The table below outlines the calculated theoretical elemental composition for this compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 62.74 |

| Hydrogen | H | 3.86 |

| Bromine | Br | 27.82 |

| Oxygen | O | 5.57 |

A close correlation between the found and calculated values from elemental analysis provides strong evidence for the assigned molecular formula of the synthesized chromene derivative.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-phenyl-4H-chromene, and what are the critical reaction conditions?

The synthesis typically involves cyclization of substituted phenolic precursors followed by bromination. For example, cyclization of ortho-hydroxychalcones with bromoallyl sulfones under base-mediated conditions yields 4H-chromene derivatives . Bromination at the 6th position is achieved using bromine in dimethylformamide (DMF) or other brominating agents. Key factors include solvent choice (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios to minimize side products .

Q. How is the structure of this compound validated experimentally?

X-ray crystallography (XRD) is the gold standard. For example, single-crystal XRD studies of similar brominated chromenes (e.g., 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene) reveal bond lengths (C–Br: ~1.89 Å) and dihedral angles between aromatic rings (e.g., 12.5° for chromene-phenyl interactions) . Complementary techniques like NMR (¹H/¹³C) and HRMS confirm molecular integrity, with characteristic shifts for bromine (e.g., ¹³C NMR: δ ~110 ppm for C-Br) .

Q. What preliminary biological activities are reported for brominated chromenes?

Derivatives of this compound exhibit anticancer (e.g., inhibition of HeLa cells) and antimicrobial activity (e.g., against S. aureus). These effects are attributed to halogen-mediated interactions with biomolecular targets like DNA topoisomerases or membrane proteins .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in scaling to gram-scale production?

Optimization involves:

- Catalyst screening : Lewis acids (e.g., FeCl₃) improve cyclization efficiency .

- Solvent modulation : Replacing DMF with ionic liquids reduces bromine decomposition .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves regioselectivity .

Table 1 : Comparison of reaction conditions for brominated chromene synthesis

| Condition | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | DMF | [BMIM]BF₄ (ionic liquid) |

| Temperature | 80°C, 12 h | 100°C (MW), 2 h |

| Yield | 45–55% | 72–78% |

| Reference |

Q. How do substituent variations (e.g., Br vs. Cl at position 6) affect electronic properties and bioactivity?

Halogen substitution alters electron density and steric effects. Bromine’s higher electronegativity (vs. Cl) increases electrophilicity at the chromene core, enhancing interactions with nucleophilic residues in enzymes. SAR studies show:

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

Common issues include:

- Disorder in bromine positions : Refined using SHELXL’s PART instruction to model alternate conformations .

- Twinned crystals : Data processed with TWINABS (HKL-3000 suite) to deconvolute overlapping reflections .

- Weak diffraction : High-flux synchrotron sources (e.g., APS) improve data quality for low-symmetry space groups (e.g., P2₁/c) .

Table 2 : Crystallographic data for this compound derivatives

| Parameter | 6-Bromo-3-hydroxy-4-oxo-2-phenyl | 6-Bromo-4-(4-Cl-phenyl) |

|---|---|---|

| Space group | P2₁/c | P-1 |

| R factor | 0.036 | 0.042 |

| C–Br bond length | 1.893 Å | 1.901 Å |

| Torsion angle | 12.5° | 8.7° |

Methodological and Contradiction Analysis

Q. How should researchers resolve contradictions in reported biological activity data for brominated chromenes?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Best practices include:

- Standardized protocols : Use NIH/WHO-recommended cell lines (e.g., MCF-7 for cancer) and controls .

- Dose-response validation : EC₅₀/IC₅₀ values should be confirmed across ≥3 independent replicates .

- Metabolic stability tests : Assess compound degradation in culture media to rule out false negatives .

Q. Why do some synthetic routes yield regioisomeric byproducts, and how can selectivity be improved?

Competing pathways (e.g., O- vs. C-alkylation) lead to byproducts. Strategies to enhance selectivity:

- Directing groups : Introduce –NO₂ or –OMe at position 5 to steer bromination to position 6 .

- Low-temperature bromination : At –20°C, bromine preferentially attacks the para position of the phenolic ring .

Q. Key Takeaways :

- Synthetic optimization requires solvent/catalyst screening and advanced techniques (e.g., microwave).

- Bromine’s electronic effects dominate bioactivity, validated via SAR and crystallography.

- Contradictions in data demand rigorous standardization and replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.